![molecular formula C12H14ClN3OS B1622474 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-60-4](/img/structure/B1622474.png)
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a chemical substance with a molecular weight of 297.81 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 297.81 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
Molecular Stability and Conformational Analyses
- 1,2,4-Triazole derivatives, including similar compounds, have been studied for their molecular stability and conformational properties. These studies are crucial for understanding the anti-cancer properties of such compounds. The most stable states of these structures are shown to be in the thione form, with some forming inter-molecular hydrogen bonds, which are significant for binding affinities in biological systems (Karayel, 2021).
Antimicrobial Activities
- Synthesis of novel 1,2,4-triazole derivatives has led to compounds with significant antimicrobial activities. This includes studies on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their effectiveness against various microorganisms (Bektaş et al., 2007).
Structural Analysis and Tetrel Bonding Interactions
- The structural analysis of 1,2,4-triazole derivatives, including those with a chloro-substituent, helps understand their self-assembled forms and tetrel bonding interactions. These interactions are analyzed using Hirshfeld surface analysis and DFT calculations, providing insights into the compound's chemical behavior (Ahmed et al., 2020).
Pharmacological Studies
- 1,2,4-Triazole derivatives have been explored for their pharmacological activities, including antimicrobial and antifungal properties. The synthesis and characterization of such compounds lead to understanding their potential as therapeutic agents (Rao et al., 2014).
Antioxidant and Anti-Proliferative Activities
- Certain 1,2,4-triazole derivatives have been evaluated for their antioxidant and anti-proliferative activities. Studies indicate that some of these compounds might be effective in controlling oxidative stress and have potential as anti-cancer agents (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-6-9(4-5-10(7)13)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHFGWLUKGNGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=NNC(=S)N2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397467 | |
Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
724749-60-4 | |
Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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